molecular formula C11H16N2O2 B3029621 4-(Dimethylamino)phenylalanine CAS No. 7284-42-6

4-(Dimethylamino)phenylalanine

Cat. No.: B3029621
CAS No.: 7284-42-6
M. Wt: 208.26 g/mol
InChI Key: USEYFCOAPFGKLX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylalanine is an amino acid derivative characterized by the presence of a dimethylamino group attached to the phenyl ring of phenylalanine. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylalanine typically involves the introduction of a dimethylamino group to the phenylalanine molecule. One common method is the reductive amination of 4-nitrophenylalanine, followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce this compound from glycerol. This method involves the expression of specific genes that facilitate the biosynthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dimethylamino)phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of fluorescent dyes and imaging agents.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylalanine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for specific applications in research and industry. This structural feature distinguishes it from other phenylalanine derivatives and contributes to its versatility in various scientific domains .

Properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYFCOAPFGKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285570
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84796-32-7, 7284-42-6
Record name NSC230428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7284-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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